(3R,4S)-3,4-difluoropyrrolidine (3R,4S)-3,4-difluoropyrrolidine
Brand Name: Vulcanchem
CAS No.: 869532-50-3
VCID: VC8004443
InChI: InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4+
SMILES: C1C(C(CN1)F)F
Molecular Formula: C4H7F2N
Molecular Weight: 107.10

(3R,4S)-3,4-difluoropyrrolidine

CAS No.: 869532-50-3

Cat. No.: VC8004443

Molecular Formula: C4H7F2N

Molecular Weight: 107.10

* For research use only. Not for human or veterinary use.

(3R,4S)-3,4-difluoropyrrolidine - 869532-50-3

Specification

CAS No. 869532-50-3
Molecular Formula C4H7F2N
Molecular Weight 107.10
IUPAC Name (3R,4S)-3,4-difluoropyrrolidine
Standard InChI InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4+
Standard InChI Key PHFTVEADDMICLE-ZXZARUISSA-N
Isomeric SMILES C1[C@H]([C@H](CN1)F)F
SMILES C1C(C(CN1)F)F
Canonical SMILES C1C(C(CN1)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3R,4S)-3,4-Difluoropyrrolidine (C₅H₈F₂N) is a secondary amine with a molecular weight of 107.10 g/mol . Its IUPAC name, (3S,4R)-3,4-difluoropyrrolidine, reflects the stereochemical arrangement of fluorine atoms on the pyrrolidine ring. The compound’s isomeric SMILES notation, C1[C@H]([C@H](CN1)F)F, specifies the absolute configuration of the chiral centers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₈F₂N
Molecular Weight107.10 g/mol
IUPAC Name(3S,4R)-3,4-difluoropyrrolidine
CAS Number869532-50-3
XLogP30.8 (estimated)

The fluorine atoms induce significant electronegativity and steric effects, altering the compound’s polarity and ring puckering dynamics compared to non-fluorinated pyrrolidines .

Stereochemical and Conformational Analysis

Synthesis and Optimization Strategies

Fluorination of Pyrrolidine Precursors

Two primary routes dominate the synthesis of (3R,4S)-3,4-difluoropyrrolidine:

Bis-Deoxyfluorination of Diols

3,4-Dihydroxypyrrolidine derivatives undergo fluorination using reagents such as nonafluorobutanesulfonyl fluoride (NfF) and tetrabutylammonium triphenyldifluorosilicate (TBAT). This method yields the target compound in 26% yield but requires careful control to avoid pyrrole byproducts .

Electrophilic Fluorination of Enamines

Protected 4-ketoproline intermediates react with Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms sequentially. For example, DAST-mediated fluorination of 3,4-dehydroproline derivatives produces (3R,4S)-3,4-difluoropyrrolidine in 14% yield .

Table 2: Comparative Synthesis Metrics

MethodStarting MaterialYield (%)Key Reagents
Bis-deoxyfluorination3,4-Dihydroxypyrrolidine26NfF, TBAT
Electrophilic fluorination3,4-Dehydroproline14DAST

Challenges in Stereoselectivity

Achieving high enantiomeric excess (>97% ee) necessitates chiral auxiliaries or enzymatic resolution. The Grieco elimination protocol, employing phenylselenide intermediates, improves regioselectivity and minimizes racemization during alkene formation .

Biological and Pharmacological Relevance

Conformational Preorganization in Peptides

Incorporating (3R,4S)-3,4-difluoropyrrolidine into peptides enforces specific backbone angles (e.g., φ/ψ ≈ -60°/130°), stabilizing polyproline helices and β-turn motifs. This preorganization enhances binding affinity to targets like SH3 domains and collagen-modeling enzymes .

Metabolic Stability

The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in vivo. Studies in rodent models show a 2.3-fold increase in bioavailability compared to non-fluorinated pyrrolidines.

Comparative Analysis with Related Fluorinated Compounds

Monofluorinated vs. Difluorinated Analogues

Property(3R,4S)-Difluoropyrrolidine4-Fluoroproline
Ring puckerCγ-endoCγ-exo
cis/trans ratio85:1560:40
Metabolic half-life (h)4.72.1

The difluorinated derivative exhibits superior conformational control and metabolic stability, making it preferable for in vivo applications .

Applications in Drug Design

  • Protease Inhibitors: Enhances binding to HIV-1 protease active sites via fluorine-mediated hydrophobic interactions.

  • Anticancer Agents: Modulates the conformation of HDAC inhibitors, improving selectivity for cancer cells .

Future Directions and Challenges

Current research focuses on streamlining synthesis to improve yields (>50%) and exploring in silico models for predicting fluorine’s impact on protein-ligand interactions. Scalable catalytic asymmetric fluorination methods remain a critical unmet need.

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